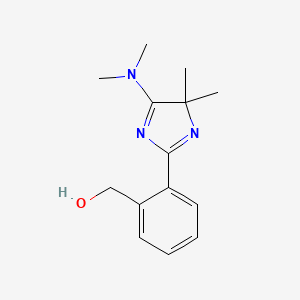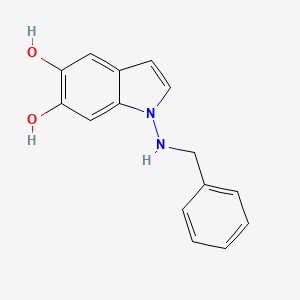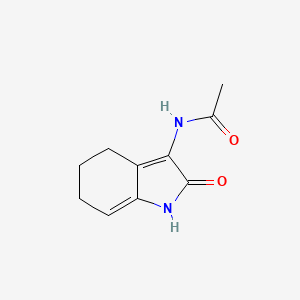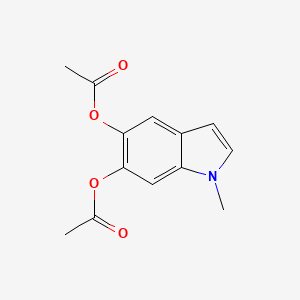![molecular formula C17H14F3N5O B12934184 2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole](/img/structure/B12934184.png)
2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an imidazo[1,2-a][1,8]naphthyridine core, a trifluoromethyl group, and an oxadiazole ring. The presence of these functional groups and rings imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazo[1,2-a][1,8]naphthyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a][1,8]naphthyridine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using electrophilic trifluoromethylating reagents under mild conditions.
Formation of the Oxadiazole Ring: The final step involves the cyclization of intermediates to form the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .
Aplicaciones Científicas De Investigación
2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Trifluoromethylphenyl)imidazo[1,2-a]benzimidazole: This compound shares the trifluoromethyl group and imidazo core but differs in the overall structure and functional groups.
2-Trifluoromethyl-9-dialkylaminoalkylimidazo[1,2-a]benzimidazole: Similar in having a trifluoromethyl group and imidazo core, but with different substituents.
Uniqueness
2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole is unique due to its specific combination of functional groups and rings, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C17H14F3N5O |
|---|---|
Peso molecular |
361.32 g/mol |
Nombre IUPAC |
2-[2-(2-methylpropyl)-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H14F3N5O/c1-9(2)5-10-6-12(17(18,19)20)11-3-4-14-23-13(16-24-21-8-26-16)7-25(14)15(11)22-10/h3-4,6-9H,5H2,1-2H3 |
Clave InChI |
YJJOFTWRNIMHCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=C2C=CC3=NC(=CN3C2=N1)C4=NN=CO4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




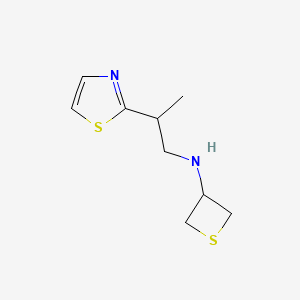

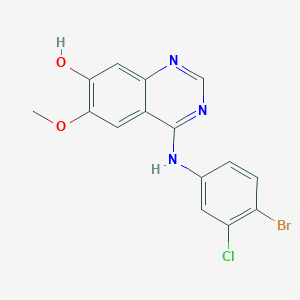

![(1S,3S,5R,6S)-8-Methyl-3-((3-methylbutanoyl)oxy)-8-azabicyclo[3.2.1]octan-6-yl 4-aminobenzoate sulfate](/img/structure/B12934133.png)

